Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate is a complex organic compound with a quinoline backbone This compound is notable for its unique structural features, including a dimethylamino group, a fluorine atom, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dimethylamino group, fluorine atom, and carboxylate ester group through various substitution and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The dimethylamino and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinoline compounds.
Scientific Research Applications
Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Shares the dimethylamino and ethyl ester groups but lacks the quinoline core and fluorine atom.
4-(Dimethylamino)-2-methylquinoline: Similar quinoline structure but without the ethyl ester and fluorine atom.
Uniqueness
Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17FN2O2 |
---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17FN2O2/c1-5-20-15(19)12-8-17-13-9(2)6-10(16)7-11(13)14(12)18(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
DHVBTFGGPWOVGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N(C)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.